An In-depth Technical Guide to D-Fructose-1,2-¹³C₂: Chemical Properties and Synthesis
An In-depth Technical Guide to D-Fructose-1,2-¹³C₂: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and metabolic significance of D-fructose-1,2-¹³C₂, an isotopically labeled form of the naturally occurring monosaccharide, fructose. This stable isotope-labeled compound is a valuable tool in metabolic research, enabling the tracing of fructose metabolism and its contribution to various biochemical pathways. Its applications are particularly relevant in studies related to metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease.
Core Chemical Properties
D-fructose-1,2-¹³C₂ is chemically identical to its unlabeled counterpart, with the exception of the substitution of two carbon-12 atoms with carbon-13 isotopes at the C-1 and C-2 positions. This isotopic enrichment allows for its detection and quantification in biological samples using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | ¹³C₂C₄H₁₂O₆ | [1] |
| Molecular Weight | 182.14 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 119-122 °C (decomposes) | [2] |
| Optical Activity ([α]20/D) | -93.5° to -91.0° (c=10 in H₂O) | [2] |
| Water Solubility | 3750 g/L (20 °C) | |
| Isotopic Purity | Typically ≥98 atom % ¹³C | Vendor Specific |
Note: The physical properties listed are for unlabeled D(-)-Fructose, as the isotopic labeling at two carbon positions is not expected to significantly alter these macroscopic properties.
Synthesis of D-Fructose-1,2-¹³C₂
Representative Enzymatic Synthesis Workflow
The following diagram illustrates a conceptual workflow for the enzymatic synthesis of D-fructose-1,2-¹³C₂.
Caption: Conceptual workflow for the enzymatic synthesis of D-Fructose-1,2-¹³C₂.
Experimental Protocol: Enzymatic Synthesis of [2,5-¹³C₂]Fructose 1,6-Diphosphate (A Related Compound)
While not a direct synthesis of D-fructose-1,2-¹³C₂, a patented method for the enzymatic synthesis of [2,5-¹³C₂]fructose 1,6-diphosphate from [2-¹³C]pyruvate provides valuable insight into the practical aspects of such a synthesis. This process utilizes enzymes of the glycolytic pathway.
Materials:
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[2-¹³C]Pyruvate
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ATP, NADP, Glucose-6-phosphate
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Magnesium chloride (MgCl₂)
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Mercaptoethanol, EDTA
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Sodium bicarbonate
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Malic enzyme, Glucose-6-phosphate dehydrogenase
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Enzymes of the glycolytic pathway (e.g., pyruvate carboxylase, PEP carboxykinase, enolase, phosphoglycerate mutase, phosphoglycerate kinase, glyceraldehyde-3-phosphate dehydrogenase, triose phosphate isomerase, aldolase)
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Calcium chloride (CaCl₂)
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Argon gas
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HCl (1.0 M)
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Ultrafiltration unit
Procedure:
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Reaction Setup: A solution is prepared containing 50 mM [2-¹³C]pyruvate, 2 mM NADP, 50 mM glucose-6-phosphate, 0.2 M sodium bicarbonate, 10 mM MgCl₂, 2 mM mercaptoethanol, and 2 mM EDTA. The pH is adjusted to 7.0.
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Enzyme Addition: 10 units of malic enzyme and 10 units of glucose-6-phosphate dehydrogenase are added to the solution, along with the enzymes of the glycolytic pathway.
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Incubation: The reaction mixture is incubated, and an argon purge is maintained on the reaction vessel. The pH is controlled between 6.7 and 7.25 by the addition of 1.0 M HCl.
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Reaction Monitoring and Termination: The reaction proceeds for approximately 24 hours.
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Enzyme Recovery: After 24 hours, the enzymes are recovered by ultrafiltration.
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Product Precipitation: The product, [2,5-¹³C₂]fructose 1,6-diphosphate, is precipitated as its calcium salt by the addition of a tenfold excess of CaCl₂.
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Yield: The overall yield of this reaction is reported to be in the range of 70-80%.
This protocol is adapted from a method for a related compound and should be considered as a conceptual guideline.
Metabolic Fate and Signaling Pathways
D-fructose-1,2-¹³C₂ is a powerful tracer for elucidating the metabolic fate of fructose in various biological systems. A key metabolic outcome is its conversion to acetyl-CoA, a central molecule in cellular metabolism that links glycolysis to the tricarboxylic acid (TCA) cycle and de novo lipogenesis.
Fructose Metabolism to Acetyl-CoA
The metabolic pathway from fructose to acetyl-CoA primarily occurs in the liver. The following diagram illustrates the key steps involved and how the ¹³C labels from D-fructose-1,2-¹³C₂ are incorporated into acetyl-CoA.
Caption: Metabolic conversion of D-Fructose-1,2-¹³C₂ to [1,2-¹³C₂]Acetyl-CoA.
Studies have shown that fructose consumption can augment the formation of [1,2-¹³C₂]-acetyl-CoA. This labeled acetyl-CoA can then enter the TCA cycle for energy production or be utilized as a precursor for the synthesis of fatty acids, contributing to lipogenesis. The use of D-fructose-1,2-¹³C₂ allows for the precise quantification of the contribution of fructose to these critical metabolic pathways.
Conclusion
D-fructose-1,2-¹³C₂ is an indispensable tool for researchers and scientists in the field of metabolic research and drug development. Its well-defined chemical properties and the ability to trace its metabolic fate provide a powerful methodology for investigating the intricate roles of fructose in health and disease. The enzymatic synthesis routes, though complex, offer a means to produce this valuable tracer for advanced metabolic studies. The insights gained from using D-fructose-1,2-¹³C₂ will continue to be crucial in understanding and developing therapeutic strategies for metabolic disorders.
